molecular formula C10H8Cl2N2O B12043252 (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol CAS No. 188257-68-3

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol

Cat. No.: B12043252
CAS No.: 188257-68-3
M. Wt: 243.09 g/mol
InChI Key: YXDKULBKNLIKFC-UHFFFAOYSA-N
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Description

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol is an organic compound that features a dichlorophenyl group attached to an imidazole ring, with a methanol group at the 5-position of the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(3,5-dichlorophenyl)-1H-imidazol-5-carboxaldehyde or 2-(3,5-dichlorophenyl)-1H-imidazol-5-carboxylic acid.

    Reduction: Formation of 2-(phenyl)-1H-imidazol-5-yl)methanol.

    Substitution: Formation of 2-(3,5-dihydroxyphenyl)-1H-imidazol-5-yl)methanol or 2-(3,5-diaminophenyl)-1H-imidazol-5-yl)methanol.

Scientific Research Applications

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

188257-68-3

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

[2-(3,5-dichlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

YXDKULBKNLIKFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC=C(N2)CO

Origin of Product

United States

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